Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a synthetic small molecule featuring a benzothiazole scaffold linked via a ketone group to a 1,4-thiazepane ring substituted with an o-tolyl (2-methylphenyl) group. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with bioactivity in anticancer, antimicrobial, and neurological applications . The 1,4-thiazepane ring introduces conformational flexibility, while the o-tolyl substituent may influence lipophilicity and receptor binding.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-14-4-2-3-5-16(14)18-8-9-22(10-11-24-18)20(23)15-6-7-17-19(12-15)25-13-21-17/h2-7,12-13,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHKIQJZLZFFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. A common route includes:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable diamine with a thioester or a thiolactone under basic conditions.
Coupling of the Two Rings: The final step involves coupling the benzo[d]thiazole and thiazepane rings. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiazepane rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can involve amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, amines, thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The benzo[d]thiazole ring is known for its antimicrobial and anticancer properties, while the thiazepane ring can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They may exhibit activity against a range of diseases, including cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with various molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is useful in anticancer applications. The thiazepane ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methodological Considerations
The SHELX program suite () is widely used for crystallographic refinement of such compounds, ensuring accurate structural determination . However, the absence of crystallographic data for the target compound limits direct comparisons of conformational preferences.
Biological Activity
Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a thiazepane ring. This unique structural arrangement suggests diverse biological interactions due to the presence of multiple functional groups. The thiazepane ring is known for its ability to participate in various chemical reactions, making it a versatile scaffold for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic pathways. Common methods include:
- Condensation Reactions : Utilizing thiazepane derivatives and benzo[d]thiazole precursors.
- Nucleophilic Substitution : Exploiting the thioether group for modifications.
These methods leverage established techniques in organic chemistry to yield compounds with potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound may also possess similar activities due to its structural features.
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Benzothiazole | Benzothiazole | Antifungal properties |
| 2-Aminobenzothiazole | 2-Aminobenzothiazole | Antimicrobial activity |
| Benzimidazole | Benzimidazole | Anticancer activity |
Enzyme Inhibition
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various enzymes implicated in disease processes. The results indicate potential inhibition of enzymes such as farnesyltransferase (FT), which plays a crucial role in cancer cell proliferation.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Anticancer Activity : A study demonstrated that benzothiazole derivatives inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antibacterial Studies : Research on similar thiazole compounds revealed broad-spectrum antibacterial activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
